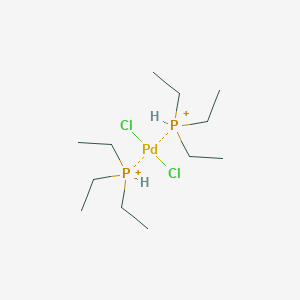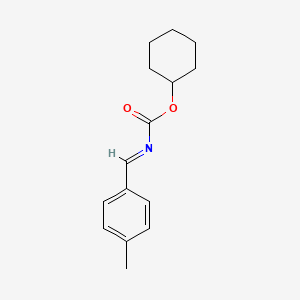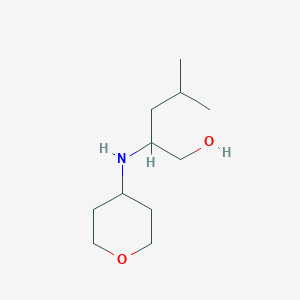![molecular formula C15H22N2O B13006929 2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13006929.png)
2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its potential pharmacological properties and has been studied for its applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol involves multiple steps. One of the key steps is the olefination of the ketone group, which can be achieved using the phosphonate anion instead of the Wittig reagent. The solvent 1,3-dimethylimidazolidin-2-one is preferred over tetrahydrofuran to improve the yield significantly . The process also includes debenzylation and substitution of the 2-amino group with specific reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 7-benzylideneoctahydro-2H-pyrido[1,2-a]pyrazines
- 2-benzyloctahydro-2H-pyrido[1,2-a]pyrazin-7-one
Uniqueness
2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol is unique due to its specific structure and the presence of the hydroxyl group at the 7th position. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-15-7-6-14-11-16(8-9-17(14)12-15)10-13-4-2-1-3-5-13/h1-5,14-15,18H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMDTVOOAOKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN2C1CN(CC2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)

![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)

![6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13006883.png)




![(3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B13006919.png)

